(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

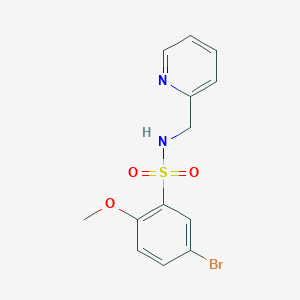

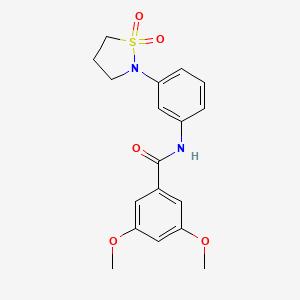

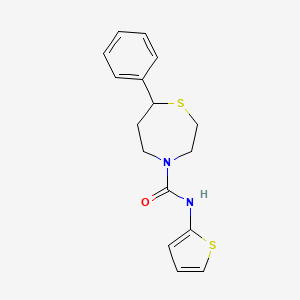

“(5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine” is a chemical compound with the CAS Number: 330177-70-3 . Its molecular weight is 299.76 . The IUPAC name for this compound is 5-chloro-N-[3-(4-morpholinyl)propyl]-2-nitroaniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Complex Formation with Carbon Tetrachloride

A study by V. Khrustalev et al. (1998) explored the formation of a stable complex between a compound structurally similar to (5-Chloro-2-nitrophenyl)(3-morpholin-4-ylpropyl)amine and carbon tetrachloride. The interaction was characterized using X-ray structural study and quantum-chemical calculations, indicating van der Waals character of the associate.

Kinetics and Mechanisms of Reactions with Alicyclic Amines

Research by E. Castro et al. (2001) delved into the kinetics and mechanisms of reactions involving a series of thionocarbonates with secondary alicyclic amines. The study, conducted in ethanol-water, revealed insights into the reaction kinetics and proposed mechanisms involving zwitterionic and anionic intermediates.

Nucleophilic Substitutions at the Pyridine Ring

Ezzat A. Hamed's 1997 study (Hamed, 1997) focused on the kinetics of reactions between chloro-nitropyridines and amines like morpholine. The research analyzed the effect of steric hindrance and quinonoid structure stability on substitution reactions, providing a deeper understanding of the reactivity of nitro-substituted compounds.

Catalytic Six-Membered Cyclic Transition State in Aminolysis

A study by I. Um et al. (2015) reported on the kinetics of reactions involving 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines like morpholine. The research highlighted a catalytic six-membered cyclic transition state in these reactions, providing insights into the complex mechanisms of aminolysis involving nitro-substituted compounds.

Synthesis of Gefitinib

In the synthesis of Gefitinib, a study by Bo Jin et al. (2005) used a compound structurally similar to this compound. This research provides an example of the practical application of such compounds in pharmaceutical synthesis.

Synthesis of Quinazoline Derivatives

A study by V. F. Sedova and O. P. Shkurko (1995) explored the synthesis of quinazoline derivatives, involving reactions with chloro-nitrophenyl compounds. This research highlights the utility of nitro-substituted phenyl compounds in heterocyclic chemistry.

Propiedades

IUPAC Name |

5-chloro-N-(3-morpholin-4-ylpropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c14-11-2-3-13(17(18)19)12(10-11)15-4-1-5-16-6-8-20-9-7-16/h2-3,10,15H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISTVZNJYFHDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2440193.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2440197.png)

![3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2440199.png)